molecular formula C12H12FNO2 B8550662 N-(5-acetyl-2-fluorophenyl)cyclopropanecarboxamide

N-(5-acetyl-2-fluorophenyl)cyclopropanecarboxamide

Cat. No. B8550662
M. Wt: 221.23 g/mol
InChI Key: FUIWELKJQPQGQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08324252B2

Procedure details

To a round, bottom flask was added 3-amino-4-fluoroacetophenone (Method 64, 1 g, 6.54 mmol), cyclopropyl carboxylic acid (0.62 ml, 7.84 mmol), HATu (2.5 g (6.57 mmol), and DIEA (2.3 ml, 13.08 mmol) in DMF (15 ml). The reaction mixture was allowed to stir at room temperature for 16 hours. The reaction mixture was quenched with water and partitioned with EtOAc. The layers were cut, followed by an additional wash of the aqueous with EtOAc. The combined organic layers were dried over Na2SO4, filtered and concentrated in vacuo. The crude residue obtained was then purified by silica gel chromatography (Biotage Horizon System) using a gradient elution of 5-15% EtOAc in DCM to give 458 mg of the title compound (32% isolated yield). 1H NMR: 10.16 (s, 1H) 8.53 (dd, J=7.91, 2.26 Hz, 1H) 7.67-7.82 (m, 1H) 7.40 (dd, J=10.55, 8.67 Hz, 1H) 2.54 (s, 3H) 1.95-2.09 (m, 1H) 0.78-0.88 (m, 4H).
Name
3-amino-4-fluoroacetophenone
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.62 mL
Type
reactant
Reaction Step One
Name
Quantity
2.3 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Yield
32%

Identifiers

REACTION_CXSMILES
ClC1C(NC2C=C(C3CC3)NN=2)=NC(N[C@H:11]([C:13]2[CH:18]=[CH:17][C:16]([F:19])=[CH:15][N:14]=2)C)=C(C=1)C#N.[CH:29]1([C:32]([OH:34])=O)[CH2:31][CH2:30]1.[CH3:35]CN(C(C)C)C(C)C.CN([CH:47]=[O:48])C>>[C:47]([C:13]1[CH:18]=[CH:17][C:16]([F:19])=[C:15]([NH:14][C:32]([CH:29]2[CH2:31][CH2:30]2)=[O:34])[CH:11]=1)(=[O:48])[CH3:35]

Inputs

Step One
Name
3-amino-4-fluoroacetophenone
Quantity
1 g
Type
reactant
Smiles
ClC=1C(=NC(=C(C#N)C1)N[C@@H](C)C1=NC=C(C=C1)F)NC1=NNC(=C1)C1CC1
Name
Quantity
0.62 mL
Type
reactant
Smiles
C1(CC1)C(=O)O
Name
Quantity
2.3 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
15 mL
Type
reactant
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at room temperature for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with water
CUSTOM
Type
CUSTOM
Details
partitioned with EtOAc
WASH
Type
WASH
Details
an additional wash of the aqueous with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude residue obtained
CUSTOM
Type
CUSTOM
Details
was then purified by silica gel chromatography (Biotage Horizon System)
WASH
Type
WASH
Details
a gradient elution of 5-15% EtOAc in DCM

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(C)(=O)C=1C=CC(=C(C1)NC(=O)C1CC1)F
Measurements
Type Value Analysis
AMOUNT: MASS 458 mg
YIELD: PERCENTYIELD 32%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.